molecular formula C₁₆H₁₉F₅N₅O₅P B1141309 4-Desfluoro Sitagliptin CAS No. 1345822-87-8

4-Desfluoro Sitagliptin

カタログ番号: B1141309
CAS番号: 1345822-87-8
分子量: 487.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Desfluoro Sitagliptin is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from sitagliptin. The molecular formula of this compound is C16H19F5N5O5P, and it has a molecular weight of 487.32 g/mol .

準備方法

The synthesis of 4-Desfluoro Sitagliptin can be achieved through various methods. One effective approach involves the chemical resolution of racemic mixtures using inexpensive reagents such as sodium borohydride (NaBH4) and (−)-di-p-toluoyl-L-tartaric acid. This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient . Another method involves asymmetric hydrogenation of β-ketomide intermediates, which has been found to be effective in producing optically pure this compound .

化学反応の分析

4-Desfluoro Sitagliptin undergoes several types of chemical reactions, including:

科学的研究の応用

4-Desfluoro Sitagliptin has a wide range of scientific research applications:

作用機序

4-Desfluoro Sitagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner . The molecular targets and pathways involved include the incretin signaling pathway and the regulation of insulin and glucagon levels .

類似化合物との比較

4-Desfluoro Sitagliptin can be compared with other DPP-4 inhibitors such as:

生物活性

4-Desfluoro Sitagliptin (DFS) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in the regulation of incretin hormones. This compound has garnered attention for its potential therapeutic effects, particularly in the context of type 2 diabetes and cardiovascular health. This article delves into the biological activity of DFS, highlighting its mechanisms, effects on metabolic parameters, and implications for clinical use.

DFS exerts its biological effects primarily through the inhibition of DPP-4, which leads to increased levels of active glucagon-like peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose metabolism by enhancing insulin secretion, inhibiting glucagon release, and promoting satiety. The inhibition of DPP-4 by DFS not only enhances GLP-1 activity but also affects various downstream signaling pathways that contribute to its therapeutic effects.

Key Mechanisms:

  • Increased GLP-1 Levels : DFS significantly raises plasma levels of active GLP-1, which is associated with improved glycemic control and insulin sensitivity .
  • Endothelial Function : DFS improves endothelial function by enhancing nitric oxide synthase phosphorylation, leading to better vasodilation and reduced atherosclerosis risk .
  • Anti-inflammatory Effects : DFS has been shown to suppress pro-inflammatory cytokines in macrophages, indicating potential anti-inflammatory properties that may benefit cardiovascular health .

Glycemic Control and Metabolic Effects

A study involving high-fat diet-induced diabetic mice demonstrated that DFS improved glycemic control and preserved pancreatic β-cell mass. The compound reduced fasting blood glucose levels and improved insulin secretion in response to glucose challenges . Additionally, it was found that DFS treatment led to a significant decrease in urinary albumin/creatinine ratios in adolescents with type 1 diabetes and nephropathy, suggesting renal protective effects .

Endothelial and Cardiovascular Benefits

Research indicates that DFS enhances endothelial function through several mechanisms:

  • Vasorelaxation : In aortic ring studies, DFS-treated mice exhibited significantly greater relaxation responses to acetylcholine compared to controls (89.9% vs. 79.2%, p < 0.05)【5】.
  • Reduction in Atherosclerotic Lesions : DFS treatment resulted in a marked reduction in atherosclerotic lesion area (17.7% vs. 24.6%, p < 0.01)【1】【5】.

Case Studies

Several case studies have highlighted the clinical implications of DFS:

  • Type 2 Diabetes Management : In patients with type 2 diabetes, treatment with sitagliptin (and by extension, DFS) has been associated with improved glycemic control without significant adverse effects【2】【3】.
  • Short Bowel Syndrome : A pilot study indicated that while sitagliptin did not significantly reduce fecal wet weight in patients with short bowel syndrome, some individuals experienced improvements in intestinal absorption【2】.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of DFS:

Study FocusKey FindingsReference
Glycemic ControlImproved fasting blood glucose; enhanced insulin secretion
Endothelial FunctionIncreased vasorelaxation; enhanced NO synthase activity
AtherosclerosisReduced lesion area in aortic studies
Renal ProtectionDecreased urinary albumin/creatinine ratio
Anti-inflammatory EffectsSuppressed cytokine production in macrophages

特性

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKMPNRCGWVMBY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F5N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Desfluoro Sitagliptin
Reactant of Route 2
4-Desfluoro Sitagliptin
Reactant of Route 3
4-Desfluoro Sitagliptin
Reactant of Route 4
4-Desfluoro Sitagliptin
Reactant of Route 5
4-Desfluoro Sitagliptin
Reactant of Route 6
4-Desfluoro Sitagliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。